molecular formula C15H9ClO B14692709 Benzoyl chloride, 4-(phenylethynyl)- CAS No. 25851-08-5

Benzoyl chloride, 4-(phenylethynyl)-

Cat. No.: B14692709
CAS No.: 25851-08-5
M. Wt: 240.68 g/mol
InChI Key: NKCNPEOJYAQBMD-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(phenylethynyl)-, is a specialized aromatic acyl chloride derivative featuring a phenylethynyl (-C≡CPh) substituent at the para position of the benzoyl group. This compound is primarily utilized in synthetic organic chemistry for constructing heterocyclic frameworks. For example, it serves as a key intermediate in gold(I)-catalyzed reactions to synthesize 4H-benzo[d][1,3]oxazines, which are valuable in medicinal and materials chemistry . The phenylethynyl group introduces steric and electronic effects, enhancing reactivity toward nucleophilic substitutions and cycloaddition reactions.

Properties

CAS No.

25851-08-5

Molecular Formula

C15H9ClO

Molecular Weight

240.68 g/mol

IUPAC Name

4-(2-phenylethynyl)benzoyl chloride

InChI

InChI=1S/C15H9ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H

InChI Key

NKCNPEOJYAQBMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Substrate Selection and Protection

The synthesis typically begins with a 4-bromobenzoic acid derivative. To prevent interference from the carboxylic acid group during coupling, methyl 4-bromobenzoate is employed as a protected intermediate. The ester group ensures compatibility with the basic conditions of the Sonogashira reaction.

Catalytic System and Conditions

In a representative procedure:

  • Methyl 4-bromobenzoate (1.0 equiv), phenylacetylene (1.1 equiv), bis(triphenylphosphine)palladium(II) chloride (2–5 mol%), and copper(I) iodide (5 mol%) are combined in triethylamine under nitrogen.
  • The mixture is refluxed at 80–100°C for 4–6 hours, yielding methyl 4-(phenylethynyl)benzoate with reported efficiencies of 75–85%.

Key Considerations :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance catalyst stability.
  • Base selection : Triethylamine or diisopropylamine neutralizes HBr byproducts.

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate is hydrolyzed to the free acid, a prerequisite for acyl chloride formation.

Alkaline Hydrolysis

  • Methyl 4-(phenylethynyl)benzoate is treated with aqueous NaOH (2M) in methanol at 60°C for 4 hours.
  • Acidification with HCl yields 4-(phenylethynyl)benzoic acid (90–95% purity).

Lithium Hydroxide-Mediated Hydrolysis

Alternative protocols use LiOH·H₂O in THF/H₂O (3:1) at room temperature, achieving complete conversion within 2 hours. This method minimizes side reactions in acid-sensitive substrates.

Acyl Chloride Formation via Thionyl Chloride

The final step involves converting the carboxylic acid to the corresponding chloride.

Thionyl Chloride Protocol

  • 4-(Phenylethynyl)benzoic acid (1.0 equiv) is refluxed with excess thionyl chloride (SOCl₂) (3–5 equiv) in anhydrous dichloromethane (DCM) for 2–3 hours.
  • Catalytic N,N-dimethylformamide (DMF) (1–2 drops) accelerates the reaction by generating the reactive acyloxyphosphonium intermediate.
  • Excess SOCl₂ is removed under reduced pressure, yielding the chloride as a pale-yellow liquid (85–92% yield).

Oxalyl Chloride as an Alternative

For thermally labile substrates, oxalyl chloride ((COCl)₂) in DCM at 0–5°C provides milder conditions, with completion within 4 hours.

Alternative Routes: Aldehyde Oxidation Pathway

Synthesis of 4-(Phenylethynyl)benzaldehyde

  • 4-Bromobenzaldehyde undergoes Sonogashira coupling with phenylacetylene under conditions analogous to Section 1.2.

Oxidation to Carboxylic Acid

  • The aldehyde is oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding 4-(phenylethynyl)benzoic acid (70–75% yield).
  • Potassium permanganate (KMnO₄) in acidic media offers a greener alternative but requires stringent temperature control to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Sonogashira + Hydrolysis Ester coupling → hydrolysis → SOCl₂ 78–85 High purity; scalable Multi-step; SOCl₂ handling
Aldehyde Oxidation Aldehyde coupling → oxidation → SOCl₂ 65–70 Avoids ester protection Lower yield; harsh oxidation conditions

Experimental Optimization and Challenges

Catalyst Loading and Recyclability

Reducing palladium loading to 1 mol% using XPhos as a ligand maintains efficiency while lowering costs. Heterogeneous catalysts (e.g., Pd/C) are under exploration but face leaching issues.

Purification Challenges

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates the acyl chloride from residual acid.
  • Sublimation : High-vacuum sublimation at 80–90°C offers solvent-free purification but is energy-intensive.

Mechanism of Action

The mechanism of action of Benzoyl chloride, 4-(phenylethynyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes critical differences in molecular properties, synthesis, and applications among 4-substituted benzoyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Properties Synthesis Method Applications
4-(Phenylethynyl)benzoyl chloride C₁₅H₉ClO 240.69 Rigid, conjugated triple bond Gold(I)-catalyzed coupling of 2-(phenylethynyl)aniline with benzoyl chloride Synthesis of benzooxazines
4-Pentylbenzoyl chloride C₁₂H₁₅ClO 210.70 Hydrophobic alkyl chain Friedel-Crafts acylation or chlorination of 4-pentylbenzoic acid Liquid crystal precursors, surfactants
4-(2-Thienyl)benzoyl chloride C₁₁H₇ClOS 222.69 Electron-rich thiophene moiety Suzuki coupling or direct thiophene substitution Conductive polymers, organic electronics
4-Chloromethylbenzoyl chloride C₈H₆Cl₂O 189.04 Bifunctional (Cl and acyl chloride) Chloromethylation of benzoyl chloride via radical or electrophilic routes Crosslinking agent in polymer chemistry
4-Fluorobenzoyl chloride C₇H₄ClFO 158.56 Electron-withdrawing fluorine Chlorination of 4-fluorobenzoic acid using SOCl₂ or PCl₅ COX inhibitor synthesis (anti-inflammatory agents)
4-(Methylthio)benzoyl chloride C₈H₇ClOS 194.66 Thioether functional group Methanethiol substitution followed by chlorination Photoinitiator, fluorescent probe for thiol detection
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 208.54 Strongly electron-withdrawing CF₃ Trifluoromethylation of benzoic acid followed by chlorination High-reactivity acylating agent in peptide coupling

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): Compounds like 4-fluorobenzoyl chloride and 4-(trifluoromethyl)benzoyl chloride exhibit enhanced electrophilicity due to EWGs, accelerating nucleophilic acyl substitution. For instance, 4-(trifluoromethyl)benzoyl chloride shows superior reactivity in amidation reactions compared to alkyl-substituted analogs .
  • Electron-Donating Groups (EDGs): 4-(Methylthio)benzoyl chloride and 4-(2-thienyl)benzoyl chloride have EDGs that stabilize intermediates in polymerization or electrophilic aromatic substitution .
  • Steric Effects: The phenylethynyl group in 4-(phenylethynyl)benzoyl chloride introduces steric hindrance, directing regioselectivity in cyclization reactions (e.g., forming oxazines over other heterocycles) .

Q & A

Q. What are the recommended synthetic routes for 4-(phenylethynyl)-benzoyl chloride, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using benzene derivatives and carbonyl chloride in the presence of anhydrous AlCl₃ . Alternatively, benzoic acid derivatives may react with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride . Critical parameters include:
  • Catalyst purity : Anhydrous AlCl₃ prevents hydrolysis side reactions.
  • Temperature : Controlled heating (e.g., 70–80°C) optimizes acylation efficiency.
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates .
    Monitor reaction progress via TLC or in-situ IR spectroscopy for carbonyl (C=O) and C-Cl bond formation .

Q. Which spectroscopic techniques are most effective for characterizing 4-(phenylethynyl)-benzoyl chloride, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.3–8.1 ppm) and ethynyl proton (δ 2.8–3.2 ppm).
  • ¹³C NMR : Carbonyl carbon (C=O) appears at ~170 ppm; ethynyl carbons at 80–100 ppm .
  • IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z corresponding to C₁₅H₉ClO (exact mass calculated for derivatized structure) .

Q. What safety protocols are essential when handling 4-(phenylethynyl)-benzoyl chloride in laboratory settings?

  • Methodological Answer :
  • PPE : Use polyvinyl alcohol (PVA) or Viton gloves, Tychem® coveralls, and supplied-air respirators in fume hoods .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Emergency measures : Neutralize spills with sodium bicarbonate; treat exposure with copious water rinsing and medical evaluation for pulmonary edema risk .

Advanced Research Questions

Q. How can benzoyl chloride derivatization improve LC-MS/MS analysis of polar metabolites, and what optimization steps are required?

  • Methodological Answer : Derivatization with 4-(phenylethynyl)-benzoyl chloride enhances ionization efficiency of polar analytes (e.g., amines, alcohols) by introducing hydrophobic groups. Key steps:
  • Reaction conditions : Use a 2:1 molar ratio of benzoyl chloride to analyte in anhydrous dichloromethane with triethylamine (TEA) as a base .
  • Quenching : Add 0.1 M HCl to terminate the reaction and extract derivatives with ethyl acetate.
  • LC-MS/MS optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid); monitor transitions specific to the derivatized adducts .

Q. How can conflicting carcinogenicity data for benzoyl chloride derivatives be resolved through experimental design?

  • Methodological Answer : Discrepancies in carcinogenicity studies (e.g., IARC’s Group 2A classification for α-chlorinated toluenes) require:
  • Dose-response studies : Conduct in vivo assays (rodent models) at varying concentrations (0.1–100 mg/kg) to establish thresholds.
  • Mechanistic analysis : Use in vitro models (e.g., Ames test for mutagenicity, comet assay for DNA damage) to differentiate genotoxic vs. epigenetic effects.
  • Comparative metabolomics : Profile metabolic byproducts (e.g., benzoic acid derivatives) to assess bioactivation pathways .

Q. What strategies minimize competing hydrolysis during Friedel-Crafts acylation with 4-(phenylethynyl)-benzoyl chloride?

  • Methodological Answer :
  • Moisture control : Use molecular sieves or anhydrous solvents (e.g., distilled DCM).
  • Catalyst activation : Pre-dry AlCl₃ at 150°C for 2 hours.
  • Low-temperature reactions : Perform acylation at 0–5°C to slow hydrolysis kinetics .
  • Workup : Quench with ice-cold dilute HCl to precipitate Al(OH)₃ and isolate the product rapidly .

Q. How should researchers address inconsistencies between theoretical and observed spectroscopic data for 4-(phenylethynyl)-benzoyl chloride?

  • Methodological Answer :
  • Multi-technique validation : Cross-check NMR, IR, and MS data to confirm structural assignments.
  • Computational modeling : Compare experimental spectra with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .
  • Impurity profiling : Conduct HPLC-UV/Vis to detect byproducts (e.g., hydrolyzed benzoic acid derivatives) .

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